

# rac α-Methadol-d3 safety data sheet information

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | rac α-Methadol-d3 |           |
| Cat. No.:            | B570774           | Get Quote |

An In-depth Technical Guide on the Safety Profile of rac α-Methadol-d3

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals.  $rac \alpha$ -Methadol-d3 and its parent compound, alphamethadol, are potent synthetic opioids and are classified as controlled substances in many jurisdictions. All handling and research must be conducted in strict accordance with local, national, and international regulations.

### Introduction

rac α-Methadol-d3 is the deuterated form of alphamethadol, a synthetic opioid analgesic. Alphamethadol is an isomer of dimepheptanol and is comprised of two isomers: L-α-methadol and D-α-methadol.[1][2] L-α-methadol is a significant active metabolite of the clinically used opioid substitute, levacetylmethadol (LAAM).[2] Due to its pharmacological activity as a potent opioid, rac α-Methadol-d3 and its parent compound are associated with a high potential for abuse and are classified as Schedule I controlled substances in the United States.[1][3] This classification indicates that there is no currently accepted medical use and a lack of accepted safety for use, even under medical supervision.[3] In Australia, it is a Schedule 9 prohibited substance.[1]

This guide provides a summary of the available safety and toxicological information for alphamethadol, which is expected to be highly relevant for its deuterated analog,  $\mathbf{rac} \alpha$ -**Methadol-d3**. The primary mechanism of action for alphamethadol is its agonist activity at the  $\mu$ -opioid receptor.[1][2]



### **Quantitative Toxicological Data**

Specific toxicological studies on  $rac \alpha$ -Methadol-d3 are not readily available in the public domain. The data presented below is for the parent compound, alphamethadol, and is derived from predictive models.

| Parameter                      | Value                      | Source   |
|--------------------------------|----------------------------|----------|
| Rat Acute Toxicity (LD50)      | 3.0910 mol/kg (predicted)  | DrugBank |
| Ames Test                      | Non-AMES toxic (predicted) | DrugBank |
| Carcinogenicity                | Non-carcinogen (predicted) | DrugBank |
| hERG Inhibition (predictor I)  | Weak inhibitor (predicted) | DrugBank |
| hERG Inhibition (predictor II) | Inhibitor (predicted)      | DrugBank |

# **Hazard Identification and Safety Precautions**

A specific Safety Data Sheet (SDS) for  $rac \alpha$ -Methadol-d3 is not publicly available. The following information is based on the known hazards of potent synthetic opioids and general laboratory safety principles.

#### Potential Hazards:

- Acute Toxicity: Harmful or fatal if swallowed, inhaled, or in contact with skin.
- Respiratory Depression: As a  $\mu$ -opioid agonist, it can cause severe and potentially fatal respiratory depression.
- Central Nervous System (CNS) Depression: May cause drowsiness, dizziness, and loss of consciousness.
- Abuse Potential: High potential for abuse and addiction.
- Handling: Exercise extreme caution when handling. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All handling of the solid



form should be done in a fume hood or other contained environment to avoid inhalation of dust.

#### First Aid Measures:

- Ingestion: If swallowed, seek immediate medical attention.
- Inhalation: Move the person to fresh air and seek immediate medical attention.
- Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention.
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

### Mechanism of Action: µ-Opioid Receptor Signaling

Both isomers of alphamethadol are agonists at the  $\mu$ -opioid receptor, a G-protein coupled receptor (GPCR).[1][2] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways.

The primary signaling cascade involves the activation of inhibitory G-proteins (Gai/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] The activated G-protein  $\beta\gamma$  subunits can also directly modulate ion channels, leading to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[4] The combined effect of these actions is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which underlies the analgesic and other effects of opioids.

μ-Opioid Receptor Signaling Pathway

### **Experimental Protocols**

Detailed experimental protocols for the safety assessment of **rac**  $\alpha$ -**Methadol-d3** are not available. However, a general protocol for an in vitro opioid receptor binding assay, a key experiment to determine the affinity of the compound for its target, is described below.

Opioid Receptor Binding Assay (General Protocol)



Objective: To determine the binding affinity (Ki) of **rac**  $\alpha$ -Methadol-d3 for the  $\mu$ -opioid receptor.

#### Materials:

- Cell membranes prepared from cells expressing the  $\mu$ -opioid receptor (e.g., CHO- $\mu$  cells).
- Radiolabeled opioid ligand (e.g., [3H]DAMGO).
- Test compound (rac α-Methadol-d3).
- Naloxone (for non-specific binding determination).
- Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Scintillation vials and cocktail.
- Liquid scintillation counter.
- Glass fiber filters.
- Filtration apparatus.

#### Methodology:

- Preparation of Reagents: Prepare serial dilutions of rac α-Methadol-d3 in the incubation buffer.
- Incubation: In test tubes, combine the cell membranes, [3H]DAMGO (at a concentration near its Kd), and either buffer (for total binding), varying concentrations of rac α-Methadol-d3 (for displacement), or a high concentration of naloxone (for non-specific binding).
- Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold incubation buffer to remove unbound radioligand.



- Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the
  total binding. Plot the percentage of specific binding against the logarithm of the test
  compound concentration to generate a dose-response curve. Determine the IC50 value (the
  concentration of the test compound that inhibits 50% of the specific binding of the
  radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Opioid Receptor Binding Assay Workflow

### Conclusion

rac α-Methadol-d3 is a deuterated synthetic opioid that acts as a potent agonist at the  $\mu$ -opioid receptor. Due to its pharmacological profile, it is considered a hazardous substance with a high potential for abuse and is a controlled substance in many countries. While a specific Safety Data Sheet and detailed toxicological studies for the deuterated compound are not publicly available, the safety profile of the parent compound, alphamethadol, indicates a high degree of acute toxicity and the potential for severe adverse effects, including respiratory depression. All handling and research involving this compound must be performed with extreme caution and in compliance with all applicable regulations. Further experimental studies are required to fully characterize the safety and toxicological profile of rac α-Methadol-d3.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Alphamethadol Wikipedia [en.wikipedia.org]
- 2. About: Alphamethadol [dbpedia.org]
- 3. Alphamethadol | C21H29NO | CID 62709 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and







reward [frontiersin.org]

 To cite this document: BenchChem. [rac α-Methadol-d3 safety data sheet information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b570774#rac-methadol-d3-safety-data-sheet-information]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com